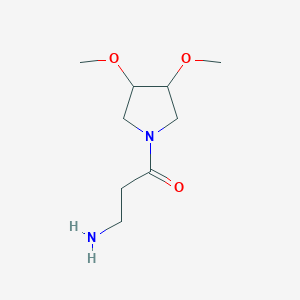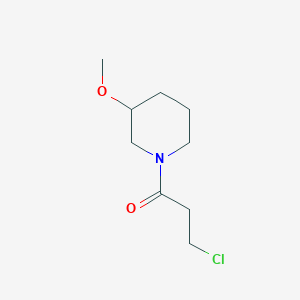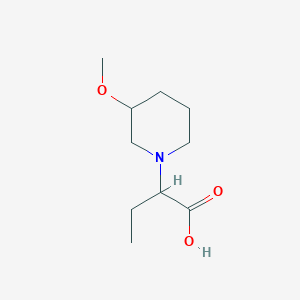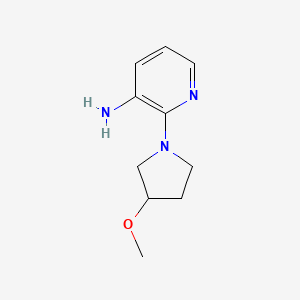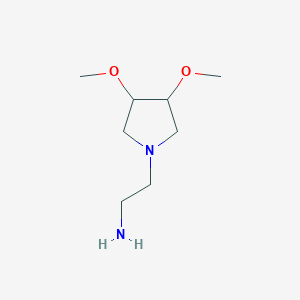
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
Vue d'ensemble
Description
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone, also known as CPHA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPHA is a colorless solid that is soluble in both water and organic solvents. It is a derivative of pyridine and azetidine and has been used in a variety of scientific studies.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, which was characterized spectroscopically and confirmed by X-ray diffraction (XRD) study. This research is crucial for understanding the molecular arrangement and potential interactions of similar compounds in various applications (Lakshminarayana et al., 2009).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Imaging Agents for Medical Diagnostics
Wang et al. (2017) synthesized a compound for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the application of related chemical structures in creating diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anticancer Evaluation
Research by Gouhar and Raafat (2015) on a related compound aimed at evaluating its potential as an anticancer agent. This study underscores the relevance of such compounds in therapeutic applications, particularly in the development of novel anticancer drugs (Gouhar & Raafat, 2015).
Molecular Docking and Hirshfeld Surface Analysis
A study by Lakshminarayana et al. (2018) involved the synthesis and characterization of a related compound, followed by molecular docking and Hirshfeld surface analysis. These methodologies provide insights into the compound's potential interactions with biological targets and its physicochemical properties, important for drug design and material science applications (Lakshminarayana et al., 2018).
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-6(1-2-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCXLZXYZOCFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)

![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)
